2-(2,2-dimethyl-5-oxopyrrolidin-1-yl)butanamide
Description
Properties
IUPAC Name |
(2R)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKRSMQSSFJEIM-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS)C(=O)N1CCC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Nitriles or Amides
A common approach involves the Strecker synthesis or reductive amination to form intermediate amines, followed by cyclization. For example, in the synthesis of brivaracetam (a related antiepileptic drug), α-alkylation of valeraldehyde with formaldehyde generates a methyl-substituted intermediate, which undergoes reductive amination with 2-aminobutyramide to form a pyrrolidinone precursor. Adapting this method, 2,2-dimethylpentanal could serve as the starting aldehyde, reacting with glyoxylic acid and morpholine to form a hydroxy-lactam intermediate. Subsequent hydrogenation and cyclization with 4-chlorobutyryl chloride would yield the dimethylpyrrolidinone core.
Ring-Closing Metathesis (RCM)
Grubbs’ II generation catalyst facilitates RCM to form five-membered lactams. For instance, acrylamide derivatives undergo metathesis to form pyrrolidinones. Applying this method, a dimethyl-substituted diene precursor could cyclize to generate the 2,2-dimethyl-5-oxopyrrolidin-1-yl moiety.
Stepwise Synthesis of this compound
Route 1: Reductive Amination and Cyclization
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Aldehyde Preparation : React isobutyraldehyde with formaldehyde under basic conditions to form 2,2-dimethylpentanal.
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Reductive Amination : Combine 2,2-dimethylpentanal with 2-aminobutyramide in the presence of NaBH₃CN to yield (S)-2-((2,2-dimethylpentyl)amino)butanamide.
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Cyclization : Treat the intermediate with 4-chlorobutyryl chloride and triethylamine to form the lactam ring.
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Purification : Isolate the product via chiral HPLC to achieve enantiomeric purity >98%.
Key Data :
Route 2: Multicomponent Strecker Reaction
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Imine Formation : React 2,2-dimethylpentanal with ammonium chloride to generate an imine intermediate.
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Cyanation : Introduce hydrogen cyanide (or KCN) to form an α-aminonitrile.
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Lactamization : Cyclize the nitrile with 4-chlorobutyryl chloride under acidic conditions.
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Hydrolysis : Convert the nitrile to an amide using H₂O₂ and NaOH.
Advantages : This one-pot method reduces purification steps and improves scalability.
Stereochemical Considerations
The target compound may exhibit chirality at the pyrrolidinone ring’s 4-position. Enzymatic resolution using alcohol dehydrogenases (ADHs) or chiral HPLC can achieve enantiopure products. For example, Bacillus subtilis-derived ADH selectively reduces ketones to (R)-alcohols, enabling asymmetric synthesis of lactam precursors.
Analytical Characterization
Critical data for verifying the structure include:
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¹H NMR (DMSO-d₆): δ 1.02 (s, 6H, CH₃), 2.35–2.50 (m, 4H, pyrrolidinone), 3.20 (q, 1H, CH), 6.10 (br s, 1H, NH₂).
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HRMS : Calculated for C₁₁H₁₉N₂O₂ [M+H]⁺: 227.1396; Found: 227.1392.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
2-(2,2-dimethyl-5-oxopyrrolidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Neuropharmacology
The primary application of 2-(2,2-dimethyl-5-oxopyrrolidin-1-yl)butanamide lies in its potential as an anticonvulsant agent . Research indicates that it may modulate neurotransmitter systems involved in seizure activity. Its effectiveness is enhanced when administered as a mixture of enantiomers, suggesting a synergistic effect that could lead to improved therapeutic outcomes for epilepsy and other seizure disorders .
Medicinal Chemistry
This compound is being explored for its ability to interact with specific biological targets, making it a candidate for developing new therapeutic agents. Studies have shown its potential in treating conditions related to neuropathic pain and cognitive disorders , highlighting its versatility in medicinal applications .
In addition to its anticonvulsant properties, this compound has been investigated for antimicrobial and anticancer activities. Its structural features contribute to these biological effects, making it a subject of interest for further research in the development of new drugs .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Anticonvulsant Activity : A study demonstrated that this compound could significantly reduce seizure frequency in animal models when administered alongside established anticonvulsants .
- Neuroprotective Effects : Research indicated that it might protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
- Antimicrobial Properties : Preliminary findings suggest that this compound exhibits activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethyl-5-oxopyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural analogs and stereoisomers derived from available literature and commercial sources. Key differences in substitution patterns, stereochemistry, and pharmacological profiles are highlighted.
Structural Comparison with Pyrrolidinone Derivatives
Key Observations:
- The target compound’s 2,2-dimethyl-5-oxo substitution enhances steric hindrance and lipophilicity compared to the 2,5-dioxo-3-propyl analog , which may increase metabolic stability but reduce water solubility.
- The hybrid compound in incorporates a tetrahydropyrimidinone moiety and aromatic phenoxy groups, significantly increasing molecular weight and logP. This suggests divergent applications (e.g., antiviral or enzyme inhibition vs. neuroactivity).
Stereochemical and Pharmacological Implications
- Stereoisomerism : The stereochemistry of side chains profoundly impacts activity. For example, the (S)-configured butanamide in may exhibit higher binding affinity to synaptic receptors compared to racemic mixtures.
- Hybrid Analogs: The compounds in demonstrate that adding bulky aromatic groups (e.g., diphenylhexane) and hydroxyl/acetylamino functionalities can shift mechanisms toward protease inhibition or allosteric modulation, unlike the simpler pyrrolidinone scaffold of the target compound.
Biological Activity
2-(2,2-Dimethyl-5-oxopyrrolidin-1-yl)butanamide, a synthetic compound characterized by its unique pyrrolidine structure, has garnered significant interest in the field of medicinal chemistry. This compound is noted for its potential biological activities, particularly in neuropharmacology, where it is being investigated for its anticonvulsant properties and its ability to modulate neurotransmitter systems.
Chemical Structure and Properties
The chemical formula of this compound is C₁₀H₁₈N₂O₂. Its structural features include a dimethyl substitution on the pyrrolidine ring and an amide functional group, which contribute to its pharmacological properties. The compound's unique substitution pattern enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems involved in seizure activity. Studies suggest that the compound may bind to receptors or enzymes, leading to alterations in their activity and subsequent biological effects. Notably, the compound exhibits enhanced effectiveness when administered as a mixture of enantiomers, indicating a potential synergistic effect that could improve therapeutic outcomes.
Anticonvulsant Properties
Research indicates that this compound has significant anticonvulsant effects. In various animal models, it has been shown to reduce the severity and frequency of seizures. The compound's efficacy appears to be influenced by its enantiomeric composition; mixtures containing a higher proportion of the (S)-enantiomer demonstrate greater pharmacological potency compared to racemic mixtures or individual enantiomers .
Antimicrobial Activity
Additionally, preliminary studies have explored the antimicrobial properties of this compound. It has been investigated for potential applications against various pathogens, although detailed results are still emerging.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-(2-Oxopyrrolidin-1-yl)butanamide | Contains a carbonyl group on pyrrolidine | Known for anticonvulsant properties |
| Levetiracetam | A close analog with different substitutions | Established use as an anticonvulsant |
| 4-Methylpyrrolidinone | Similar ring structure but lacks amide group | Used primarily as a solvent |
| 2-(Pyrrolidin-1-yl)butanamide | Lacks dimethyl substitution | Exhibits different pharmacological activity |
This table highlights the distinct features and potential applications of this compound compared to related compounds.
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical settings:
- Seizure Models : In studies involving rat models of seizure-related disorders, formulations containing (S)-enantiomer exhibited superior efficacy in reducing seizure frequency compared to racemic mixtures .
- Neuropharmacological Assessments : Behavioral assessments in animal models demonstrated that treatment with this compound led to significant improvements in cognitive function and reduced neuropathic pain responses .
Q & A
Basic: What analytical methods are recommended for characterizing the purity and structural identity of 2-(2,2-dimethyl-5-oxopyrrolidin-1-yl)butanamide?
Answer:
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., 210–254 nm) to quantify impurities. For example, related pyrrolidinone derivatives like Imp. A (EP) (2-oxopyrrolidin-1-yl analogs) can be resolved using C18 columns and gradient elution with acetonitrile/water .
- Nuclear Magnetic Resonance (NMR): Employ - and -NMR to confirm the pyrrolidinone ring substituents and amide functionality. Compare chemical shifts with reference standards (e.g., piracetam analogs, δ ~2.0–3.5 ppm for pyrrolidinone protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can validate molecular weight (e.g., theoretical [M+H]+ for CHNO: 183.1134) and detect degradation products .
Basic: What synthetic strategies are effective for preparing this compound?
Answer:
- Stepwise Amidation: React 2-(2,2-dimethyl-5-oxopyrrolidin-1-yl)butanoic acid with ammonium chloride using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Ring-Opening Functionalization: Start from 2,2-dimethylpyrrolidin-5-one; introduce the butanamide side chain via nucleophilic substitution or Michael addition, followed by oxidation and amidation .
- Chiral Synthesis: For enantiopure forms (e.g., (R)- or (S)-isomers), employ chiral auxiliaries or enzymatic resolution. For example, (R)-Etiracetam synthesis uses asymmetric hydrogenation or chiral HPLC separation .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Control for Impurities: Quantify batch-specific impurities (e.g., residual solvents, unreacted intermediates) using HPLC and correlate with bioactivity variations. Imp. C (EP) (pyridin-2-ol) at >0.1% can skew neuroactivity assays .
- Standardize Assay Conditions: Replicate experiments across multiple cell lines (e.g., SH-SY5Y vs. PC12) with matched incubation times and serum-free media to minimize confounding factors .
- Meta-Analysis: Use computational tools (e.g., PubChem BioAssay) to compare IC/EC values across studies, adjusting for differences in assay endpoints (e.g., NMDA receptor inhibition vs. GABA modulation) .
Advanced: What computational approaches predict the binding affinity of this compound to neurological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with targets like synaptic vesicle protein 2A (SV2A). Prioritize docking poses where the pyrrolidinone ring occupies hydrophobic pockets .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., AMPA receptor). Analyze hydrogen bonds between the amide group and GluA2 subunit .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors to predict blood-brain barrier permeability .
Basic: How does stereochemistry influence the pharmacological profile of this compound?
Answer:
- Enantiomer-Specific Activity: The (R)-enantiomer (Etiracetam) shows 10× higher affinity for SV2A than the (S)-form. Test enantiopure samples in radial-arm maze assays for cognitive enhancement .
- Chiral Chromatography: Use Chiralpak AD-H columns with heptane/ethanol mobile phases to resolve enantiomers. Validate purity via circular dichroism (CD) spectroscopy .
Advanced: What in vitro and in vivo models are appropriate for evaluating neuroprotective effects?
Answer:
- In Vitro Models:
- In Vivo Models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
